3-(2-(Ethylthio)benzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(2-ethylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-24-14-10-6-4-8-12(14)18(22)20-15-11-7-3-5-9-13(11)23-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEUHKIJSCTXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Ethylthio)benzamido)benzofuran-2-carboxamide typically involves multiple steps starting from benzofuran-2-carboxylic acid. A common synthetic route includes:
Installation of the 8-AQ group:
C–H Arylation: This step involves the arylation of the benzofuran ring at the C3 position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Ethylthio)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may yield benzofuran-2-carboxamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives, including compounds similar to 3-(2-(Ethylthio)benzamido)benzofuran-2-carboxamide, have been extensively studied for their antimicrobial properties. Research indicates that benzofuran scaffolds can exhibit significant activity against various pathogens.
Case Studies
- Antimycobacterial Activity : A study demonstrated that certain benzofuran derivatives showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. The structural modifications on the benzofuran core were found to influence their efficacy significantly .
- Broad-Spectrum Antimicrobial Properties : Compounds derived from benzofuran have been evaluated against both gram-positive and gram-negative bacteria. For instance, derivatives with hydroxyl substitutions exhibited excellent antibacterial activities against strains such as E. coli and S. aureus, with MIC values ranging from 0.78 μg/mL to 3.12 μg/mL .
Anticancer Properties
The potential of benzofuran derivatives in cancer treatment has also been explored. These compounds have been shown to affect various cancer cell lines through different mechanisms.
Case Studies
- Inhibition of Cancer Cell Proliferation : Research on benzofuran-2-carboxamide derivatives indicated that they could inhibit the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Targeting Specific Pathways : Some studies suggest that these compounds may interfere with signaling pathways involved in tumor growth and metastasis, although specific pathways targeted by this compound remain to be elucidated in detail .
Modulation of Histamine Receptors
The compound may also play a role in modulating histamine receptors, particularly the H3 receptor, which is implicated in various neurological disorders.
Therapeutic Implications
- Neurological Disorders : Compounds similar to this compound have been identified as potential antagonists or inverse agonists at the H3 receptor. This modulation could have therapeutic implications for conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and other cognitive disorders .
- Metabolic Disorders : The ability to influence H3 receptor activity suggests potential applications in treating metabolic syndrome and obesity, although further research is needed to confirm these effects specifically for this compound .
Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Antimicrobial Activity | Effective against various bacteria and fungi | MIC values as low as 2 μg/mL against M. tuberculosis; broad-spectrum activity |
| Anticancer Properties | Potential to inhibit cancer cell proliferation | Induces apoptosis; affects breast cancer cell lines |
| Histamine Receptor Modulation | Potential therapeutic effects on neurological and metabolic disorders | Acts as H3 receptor antagonists; implications for ADHD and Alzheimer's disease |
Mechanism of Action
The mechanism of action of 3-(2-(Ethylthio)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate the activity of these proteins and alter cellular processes.
Interfering with DNA or RNA: This can affect gene expression and protein synthesis.
Modulating oxidative stress: This can influence cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural features of 3-(2-(Ethylthio)benzamido)benzofuran-2-carboxamide and related compounds:
Key Observations:
- Ethylthio Group : Present in all three compounds, this group enhances lipophilicity and may improve membrane permeability. In clethodim, it contributes to herbicidal activity by influencing target enzyme binding .
- Heterocyclic Cores: The benzofuran core in the target compound contrasts with clethodim’s cyclohexenone and Compound 15’s thiophene. Benzofuran derivatives are often explored for antimicrobial or anticancer activity due to their planar aromatic systems, while thiophenes (e.g., Compound 15) are common in materials science and agrochemicals .
Biological Activity
3-(2-(Ethylthio)benzamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with an ethylthio group and a benzamide moiety. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.
Target Pathways
Research indicates that this compound may interact with several key biochemical pathways:
- Phosphoinositide 3-Kinase (PI3K) Pathway : Similar compounds have shown strong inhibitory activity against PI3Kα, leading to the suppression of the AKT/mTOR signaling pathway, which is critical for cell proliferation and survival.
- Voltage-Gated Sodium Channels : Some thiophene derivatives, which share structural similarities with this compound, are known to block these channels, suggesting a possible mechanism for modulating neuronal excitability and pain pathways.
Anticancer Activity
Studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays reveal that this compound can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The IC50 values for these activities are critical in assessing potency.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 4.5 |
These results indicate its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both bacterial and fungal strains:
- Bacterial Inhibition : Preliminary studies suggest effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Enterococcus faecalis | 5 |
| Candida albicans | 7.8 |
These findings highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed that modifications to the benzamide and ethylthio groups can significantly enhance biological activity. For instance, introducing different substituents on the benzene ring has been shown to improve potency against specific cancer cell lines .
Clinical Relevance
While extensive preclinical data supports the efficacy of this compound, further clinical studies are necessary to establish its safety and effectiveness in humans. Current investigations focus on optimizing formulations to enhance bioavailability and reduce toxicity.
Q & A
Q. What are the common synthetic routes for 3-(2-(Ethylthio)benzamido)benzofuran-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzofuran core via cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base (e.g., sodium carbonate in N-methylpyrrolidone) .
- Step 2 : Introduction of the ethylthio group via nucleophilic substitution or thiol-ene reactions.
- Step 3 : Amide bond formation between the benzofuran carboxylate and 2-(ethylthio)benzamide using coupling agents like HATU or DCC in anhydrous solvents . Key reagents include Pd catalysts for C–H activation and transamidation steps, with yields optimized by controlling temperature (60–120°C) and solvent polarity (DMF or THF) .
Q. How is the compound structurally characterized?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm amide/ester linkages (e.g., carbonyl signals at 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy : Peaks at 1680–1700 cm confirm C=O stretches in the carboxamide and benzofuran moieties .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield and purity?
Critical parameters include:
- Catalyst Selection : Pd(OAc) for efficient C–H arylation (yields up to 78% vs. 52% with PdCl) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography .
- Temperature Control : Lower temperatures (60–80°C) reduce side reactions in amide coupling steps . Data from comparative studies suggest continuous flow reactors improve scalability and reduce impurities by 15–20% .
Q. What is the mechanism of action for its observed anticancer activity?
The compound induces apoptosis in cancer cells via:
- Mitochondrial Pathway Activation : Caspase-3/7 activation (2.5-fold increase in HeLa cells at 10 µM) .
- Reactive Oxygen Species (ROS) Generation : ROS levels rise by 40% in melanoma cells, triggering DNA damage .
- Kinase Inhibition : Computational docking suggests binding affinity (K = 8.3 nM) to EGFR tyrosine kinase, disrupting signaling pathways .
Q. How can contradictions in reported biological activities be resolved?
Discrepancies (e.g., variable IC values against E. coli vs. S. aureus) may arise from:
- Substituent Position Effects : Meta vs. para substituents alter steric and electronic interactions with bacterial enzymes .
- Assay Conditions : Variances in pH, incubation time, or solvent (DMSO vs. aqueous buffers) affect solubility and activity . Methodological Solutions :
- Structure-Activity Relationship (SAR) Studies : Systematic modification of ethylthio or benzamide groups to isolate bioactive motifs .
- Molecular Dynamics Simulations : Predict binding modes to targets like DNA gyrase or β-lactamases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
